1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorobutyl group attached to an isoindoline ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone typically involves the reaction of 4-chlorobutylamine with phthalic anhydride to form the isoindoline intermediate. This intermediate is then reacted with acetyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Azides or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Shares the chlorobutyl group but differs in the core structure.
2-(4-Chlorobutyl)-1,3-dioxolane: Contains a similar chlorobutyl group but has a dioxolane ring instead of an isoindoline ring
Uniqueness: 1-[5-(4-Chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone is unique due to its isoindoline core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18ClNO |
---|---|
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
1-[5-(4-chlorobutyl)-1,3-dihydroisoindol-2-yl]ethanone |
InChI |
InChI=1S/C14H18ClNO/c1-11(17)16-9-13-6-5-12(4-2-3-7-15)8-14(13)10-16/h5-6,8H,2-4,7,9-10H2,1H3 |
InChI-Schlüssel |
OOSHLRLIZDYRAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2=C(C1)C=C(C=C2)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.